Home > Products > Screening Compounds P42569 > 3'-Deoxy-3'-fluorothymidine
3'-Deoxy-3'-fluorothymidine -

3'-Deoxy-3'-fluorothymidine

Catalog Number: EVT-1559112
CAS Number:
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3'-Deoxy-3'-fluorothymidine is classified as a nucleoside analogue. It is primarily sourced through chemical synthesis methods, which have been optimized for efficiency and yield. The compound is particularly significant in the field of oncology, where it serves as a radiotracer for imaging cellular proliferation in tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3'-deoxy-3'-fluorothymidine typically involves the following steps:

  1. Starting Materials: The synthesis begins with thymidine or its derivatives.
  2. Fluorination: The hydroxyl group at the 3' position of thymidine is substituted with a fluorine atom, often using fluorinating agents like sulfur tetrafluoride or via nucleophilic displacement methods.
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is commonly employed to purify the product and confirm its identity.

A fully automated method has been developed for synthesizing 3'-deoxy-3'-[18F]fluorothymidine, which involves heating a precursor in acetonitrile under specific conditions to achieve high yields and purity . This method has demonstrated yields of approximately 50% within an hour, making it efficient for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of 3'-deoxy-3'-fluorothymidine is C_{10}H_{12}F_{1}N_{2}O_{5}. Its structure includes:

  • A pyrimidine ring characteristic of thymidine.
  • A fluorine atom at the 3' carbon position.
  • An absence of the hydroxyl group at this position, which is crucial for DNA chain elongation.

The compound's structural integrity allows it to mimic natural thymidine while altering its biochemical behavior, particularly in terms of cellular uptake and phosphorylation.

Chemical Reactions Analysis

Reactions and Technical Details

The metabolic pathway involves:

  • Phosphorylation: Catalyzed by TK1, leading to accumulation within cells.
  • Retention: The compound remains trapped intracellularly due to its hydrophilicity and inability to cross cell membranes freely.
Mechanism of Action

Process and Data

The mechanism of action for 3'-deoxy-3'-fluorothymidine primarily revolves around its interaction with TK1. As cells proliferate, TK1 expression increases significantly during the S-phase of the cell cycle. The uptake of this radiotracer reflects cellular proliferation rates, making it an effective marker in oncological imaging .

Key points include:

  • TK1 Activity: High TK1 activity correlates with increased uptake of 3'-deoxy-3'-fluorothymidine.
  • Imaging Applications: It serves as an alternative to other tracers like fluorodeoxyglucose (FDG), providing more specificity for proliferating tumors.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some relevant physical and chemical properties of 3'-deoxy-3'-fluorothymidine include:

  • Molecular Weight: Approximately 228.21 g/mol.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.

These properties are crucial for its application in clinical settings, particularly in imaging protocols where stability during preparation and administration is essential.

Applications

Scientific Uses

The primary applications of 3'-deoxy-3'-fluorothymidine include:

  1. Positron Emission Tomography Imaging: Used extensively for assessing tumor proliferation rates in various cancers, including lung cancer and gliomas .
  2. Clinical Trials: Investigated as a biomarker for monitoring treatment response in oncology patients.
  3. Research Applications: Utilized in studies examining cellular proliferation mechanisms and the efficacy of anti-cancer therapies.
Introduction to 3'-Deoxy-3'-Fluorothymidine (FLT)

Historical Development of FLT as a Radiopharmaceutical

3'-Deoxy-3'-[¹⁸F]fluorothymidine (FLT) emerged in the 1990s as a positron emission tomography (PET) tracer designed to address limitations of existing proliferation imaging agents. Its development was driven by the need for a metabolically stable thymidine analog that could reliably report on DNA synthesis. Early work with [¹¹C]thymidine faced significant challenges due to the short half-life of carbon-11 (20.4 minutes) and rapid in vivo catabolism by thymidine phosphorylase, which generated radiolabeled metabolites that confounded image interpretation [1] [3].

The synthesis of FLT was first reported in 1991, leveraging the anti-retroviral compound azidothymidine (AZT) as a structural template. The pivotal innovation was replacing the 3'-azido group with fluorine-18, creating a molecule resistant to phosphorolytic cleavage while retaining substrate specificity for thymidine kinase 1 (TK1) [1] [9]. By 1998, Shields and colleagues demonstrated FLT's ability to image proliferation in murine models, showing selective accumulation in hematopoietic tissues and tumors [1] [8]. Automated synthesis protocols evolved significantly, with early radiochemical yields of 7%-13% improving to 50% through optimized nucleophilic substitution reactions and purification methods using disposable fluid pathways adapted from FDG synthesizers [1] [9]. The choice of eluent (water:ethanol vs. saline:ethanol) was found to not significantly impact yield or quality, facilitating clinical translation [9].

Table 1: Key Milestones in FLT Development

YearDevelopmentSignificance
1991First radiosynthesis of FLTProof of synthetic feasibility
1998Preclinical validation in tumor modelsDemonstrated correlation with proliferation
2003First clinical studies in lung cancerEstablished SUV correlation with Ki-67
2005Kinetic modeling protocolsEnabled quantitative KFLT parameter
2010sAutomated synthesis optimizationAchieved 50% radiochemical yield

Biochemical Role in DNA Synthesis Pathways

FLT's biochemical behavior is defined by its interaction with the thymidine salvage pathway. Unlike natural thymidine, FLT cannot be incorporated into DNA due to the absence of a 3'-hydroxyl group, which prevents phosphodiester bond formation. Instead, upon cellular uptake via human equilibrative nucleoside transporter 1 (hENT1), FLT undergoes phosphorylation by cytosolic thymidine kinase 1 (TK1) to FLT-monophosphate [1] [8]. This phosphorylation is the rate-limiting step that traps FLT intracellularly, with further phosphorylation yielding FLT-di- and triphosphates. HPLC analyses in A549 lung adenocarcinoma cells reveal the intracellular distribution as 49% monophosphate, 6% diphosphate, and 29% triphosphate, with minimal (<1%) DNA incorporation [1] [7].

TK1 expression is tightly regulated across the cell cycle, peaking during the S-phase under the control of E2F transcription factors. This regulation creates a direct link between FLT accumulation and proliferative activity. However, FLT uptake is influenced by competing biochemical pathways:

  • De novo synthesis: Thymidylate synthase (TS) activity can reduce FLT uptake by decreasing dependence on salvage pathways [2].
  • DNA repair processes: In low-grade lymphomas, DNA repair associated with somatic hypermutation contributes significantly (up to 70%) to FLT uptake, independent of proliferation [7].
  • Endogenous thymidine pools: Elevated thymidine levels in plasma or tumors compete with FLT for transport and phosphorylation [2] [8].

Table 2: Biochemical Fate of FLT vs. Natural Thymidine

ParameterFLTNatural Thymidine
Transport mechanismhENT1-mediatedhENT1/hENT2-mediated
Phosphorylation substrateTK1TK1/TK2
DNA incorporation<1%>90%
Major catabolic pathwayGlucuronidationPhosphorolytic cleavage
Primary intracellular formFLT-triphosphate (trapped)dTTP (incorporated into DNA)

FLT vs. Classical Proliferation Markers

Ki-67 Immunohistochemistry: The nuclear protein Ki-67, detected by MIB-1 antibody staining, remains the histological gold standard for proliferation assessment. FLT uptake demonstrates strong correlations with Ki-67 labeling index (LI) across multiple malignancies. In newly diagnosed gliomas, FLT tumor-to-normal (T/N) ratios correlate robustly with Ki-67 (r=0.81, p<0.001), effectively distinguishing low-grade (T/N=1.73±0.76) from high-grade gliomas (T/N=9.44±6.94) [6]. Similar correlations exist in lung cancer (r=0.84-0.92) [3] [4]. However, discrepancies arise in recurrent gliomas where post-treatment inflammation or repair processes weaken the correlation, highlighting FLT's sensitivity to non-proliferative biological changes [6].

Thymidine Analogs: Compared to [¹¹C]thymidine, FLT offers superior metabolic stability. Thymidine undergoes rapid degradation to [¹¹C]CO₂ and other metabolites, requiring complex kinetic modeling for accurate interpretation. FLT exhibits minimal degradation, with >90% remaining as intact tracer in blood at 50 minutes post-injection [1] [10]. Other analogs like FMAU and FBAU incorporate into DNA but are poor TK1 substrates, showing lower sensitivity in high-proliferation contexts [4] [8].

Non-thymidine Tracers: Agents targeting sigma-2 receptors (e.g., ¹⁸F-ISO-1) show promise for imaging proliferative status (P:Q ratio) rather than S-phase fraction. While ¹⁸F-ISO-1 correlates with Ki-67 (τ=0.27-0.38), its uptake mechanisms differ fundamentally from FLT, potentially offering complementary information [5].

Table 3: Comparative Performance of Proliferation Markers

MarkerMechanismStrengthsLimitations
FLT-PETTK1 activity in salvage pathwayWhole-tumor assessment; Quantifies functional biochemistry; Resists catabolismUptake influenced by blood-brain barrier, nucleoside transporters, DNA repair
Ki-67 IHCDetection of cell cycle-associated nuclear antigenHistological standard; No special equipmentSampling error in heterogeneous tumors; Invasive; Static measurement
[¹¹C]Thymidine PETDirect DNA incorporationGold standard for DNA synthesisRapid catabolism; Short half-life; Complex quantification
¹⁸F-ISO-1 PETSigma-2 receptor bindingMeasures proliferative status (P:Q ratio)Lower correlation with Ki-67; Less validation

Properties

Product Name

3'-Deoxy-3'-fluorothymidine

IUPAC Name

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1

InChI Key

UXCAQJAQSWSNPQ-SPDVFEMOSA-N

Synonyms

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.